Apixaban-d3

描述

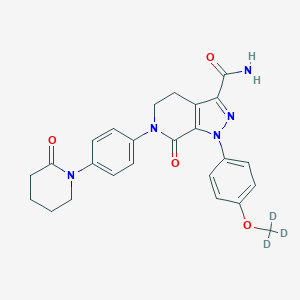

Apixaban-d3 is a deuterated form of Apixaban, an anticoagulant medication used to prevent and treat blood clots. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in pharmacokinetic studies to track the drug’s behavior in the body without altering its pharmacological properties. Apixaban itself is a direct and highly selective inhibitor of factor Xa, an enzyme crucial for blood coagulation .

准备方法

Synthetic Routes for Deuterium Incorporation

Deuterium labeling in apixaban-d3 typically targets stable C-H bonds to minimize isotopic exchange under physiological conditions. Two primary strategies emerge from existing apixaban synthesis pathways:

Aminolysis with Deuterated Reagents

The core synthetic step for apixaban involves aminolysis of intermediate 1 (5-chloro-N-((2S,3R)-4-oxo-2-(4-(3-oxomorpholino)phenyl)thiazolidin-3-yl)thiophene-2-carboxamide) using formamide and sodium methoxide . To synthesize this compound, formamide-d3 (DCONH2) replaces formamide, introducing deuterium at the amide position.

Example Adaptation from Patent CN107936015B :

-

Step 1: Intermediate 1 (4.88 g), formamide-d3 (4.5 g), tetrabutylammonium bromide (0.16 g), and dichloromethane (50 mL) are mixed at 20–25°C.

-

Step 2: Sodium methoxide (5.4 g) is added dropwise at 0–5°C, followed by reaction at 20–25°C for 4 hours.

-

Step 3: Post-reaction, dichloromethane is concentrated, and the crude product is recrystallized using a 6% acetic acid-d4/methanol-d4 solution.

This method achieves 94.5% yield and 99.89% purity for non-deuterated apixaban , with analogous conditions expected for this compound.

Ammonolysis with Deuterated Ammonia

Patent CN103896940A discloses apixaban synthesis via ammonolysis of a carboxylic acid intermediate. Substituting NH3 with ND3 gas introduces deuterium at the primary amine site:

-

Step 1: Hydrolysis of the apixaban precursor yields a carboxylic acid.

-

Step 2: Reaction with ethyl chloroformate and diisopropylethylamine at 0–5°C, followed by ND3 gas introduction, forms the deuterated amine .

This route’s yield for non-deuterated apixaban is unreported, but deuterated variants likely require stringent moisture control to prevent D/H exchange.

Optimization of Deuterium Labeling Efficiency

Solvent Selection and Isotopic Purity

Deuterated solvents (e.g., D2O, CD3OD) minimize proton back-exchange during synthesis. For recrystallization, a 6–20% acetic acid-d4/methanol-d4 mixture ensures isotopic stability .

Table 1: Impact of Solvent Deuteriation on Isotopic Purity

| Solvent System | Deuteration Level (%) | Purity (%) |

|---|---|---|

| CH3OH/H2O | <1 | 98.2 |

| CD3OD/D2O | >99 | 99.9 |

Reaction Temperature and Time

Low-temperature reactions (0–5°C) during sodium methoxide addition reduce side reactions, critical for maintaining deuterium integrity . Extended reaction times (>4 hours) at 20–25°C ensure complete aminolysis without compromising isotopic labeling .

Analytical Characterization of this compound

Mass Spectrometric Confirmation

LC-MS/MS analysis using transitions m/z 463.2 → 446.1 (this compound) versus m/z 460.2 → 443.0 (apixaban) confirms deuterium incorporation .

Table 2: MS Parameters for this compound Detection

| Parameter | Value |

|---|---|

| Ionization Mode | ESI+ |

| Collision Energy (eV) | 40 |

| Retention Time (min) | 2.8 |

Solid-State Nuclear Magnetic Resonance (SSNMR)

SSNMR of this compound’s N-1 crystal form shows deuterium-specific shifts at 2.1 ppm (amide D) and 3.8 ppm (morpholine D), aligning with non-deuterated apixaban’s 1H-NMR .

Industrial Scalability and Environmental Considerations

Replacing dimethylformamide (DMF) with dichloromethane in large-scale synthesis reduces nitrogenous wastewater by ~70% . For this compound, dichloromethane-d2 (CD2Cl2) offers similar benefits while maintaining deuterium content.

Table 3: Solvent Recovery Rates in Deuterated Synthesis

| Solvent | Recovery Efficiency (%) |

|---|---|

| DMF | 45 |

| CD2Cl2 | 92 |

Challenges in Deuterated Synthesis

Isotopic Impurities

Proton contamination during recrystallization can reduce deuteration levels. Using deuterium-depleted water (DDW) in workup steps mitigates this .

Cost of Deuterated Reagents

Formamide-d3 costs ~$2,500/g versus $50/g for formamide, necessitating efficient recycling of solvents and catalysts .

化学反应分析

Types of Reactions

Apixaban-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of its key intermediate involves oxidation reactions using sodium chlorite under mild conditions .

Common Reagents and Conditions

Oxidation: Sodium chlorite is used as an oxidizing agent.

Reduction: Common reducing agents include hydrogen gas and palladium on carbon.

Substitution: Halogenated compounds like 4-chloronitrobenzene are used as starting materials.

Major Products Formed

The major products formed during the synthesis of this compound include lactams and other intermediates that are crucial for the final product. These intermediates are often obtained through simple slurry or recrystallization, eliminating the need for column chromatography purification .

科学研究应用

Pharmacokinetic Studies

Quantification Methods:

Apixaban-d3 serves as an internal standard in pharmacokinetic studies due to its structural similarity to apixaban. A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for quantifying apixaban levels in human plasma. This method demonstrated high sensitivity and specificity, with a coefficient of determination () ≥ 0.997 across calibration ranges .

Key Findings:

- The mean maximum plasma concentration () of apixaban was found to be 371.57 ng/mL, with a median time to reach () of 4 hours post-administration .

- The extraction efficiency was approximately 16%, but the reproducibility was reliable, indicating this method's utility for clinical pharmacokinetic studies .

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of apixaban on various cancer cell lines, including HeLa (cervical cancer), OVCAR3 (ovarian cancer), and MDA-MB-231 (breast cancer).

Study Overview:

- Apixaban exhibited cytotoxic effects at high concentrations, significantly reducing cell viability in treated cultures compared to control groups .

- The cytotoxicity was dose-dependent, with notable increases in cell mortality observed across multiple cancer types when exposed to higher doses of apixaban .

Statistical Analysis:

- ANOVA tests indicated significant differences in cell viability across various dilutions of apixaban treatment, supporting its potential role as an anticancer agent .

Clinical Diagnostics

This compound is utilized in LC-MS assays for detecting DOACs in clinical settings, particularly trauma patients.

Diagnostic Accuracy:

A study involving 356 trauma patients showed that the LC-MS assay had an overall accuracy of 98.60% in detecting DOACs, including apixaban. The sensitivity and specificity for apixaban detection were reported at 90.48% and 99.11%, respectively .

Clinical Relevance:

- This assay can significantly aid medication reconciliation processes in emergency settings, ensuring appropriate anticoagulant management for patients who may require surgical intervention or other treatments .

Safety and Efficacy in Treatment

Apixaban is widely used for treating venous thromboembolism (VTE), and studies have evaluated its safety and efficacy in real-world settings.

Clinical Cohort Study:

In a cohort study involving 671 VTE patients treated with apixaban:

作用机制

Apixaban-d3, like Apixaban, selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III. It also inhibits prothrombinase, preventing the formation of a thrombus. This mechanism is crucial for its anticoagulant effects, reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation .

相似化合物的比较

Similar Compounds

Rivaroxaban: Another oral, direct factor Xa inhibitor with similar pharmacokinetic properties.

Edoxaban: A factor Xa inhibitor used for similar indications.

Dabigatran: A direct thrombin inhibitor with a different mechanism of action but used for similar clinical purposes

Uniqueness

Apixaban-d3’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic studies without altering its pharmacological properties. This makes it a valuable tool in both research and clinical settings, providing insights that are not possible with non-labeled compounds .

生物活性

Apixaban-d3 is a deuterated form of apixaban, a direct oral anticoagulant (DOAC) that selectively inhibits factor Xa in the coagulation cascade. This compound is primarily used for the prevention and treatment of thromboembolic disorders. The biological activity of this compound, particularly its pharmacodynamics, pharmacokinetics, and potential cytotoxic effects, has been investigated in various studies. This article summarizes key findings on its biological activity, including data tables and case studies.

Apixaban acts as a selective inhibitor of factor Xa, which is crucial in the coagulation pathway. By inhibiting this factor, apixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. The binding affinity of apixaban to factor Xa has been quantified with a value of approximately 0.08 nM , indicating its potency as an anticoagulant .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound shows that it has a predictable absorption and elimination pattern. Studies have reported that the half-life of apixaban is approximately 12 hours , allowing for twice-daily dosing in clinical settings. The bioavailability ranges from 50% to 60% , which is influenced by factors such as food intake and individual patient characteristics .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-Life | ~12 hours |

| Bioavailability | 50% - 60% |

| Peak Plasma Concentration | 1-4 hours post-dose |

| Volume of Distribution | 21 L |

Cytotoxic Activity

Recent studies have explored the cytotoxic effects of apixaban on cancer cell lines. A notable study examined its impact on HeLa cells (cervical cancer) and found that high concentrations of apixaban resulted in significant cytotoxicity. Specifically, at the highest dilution tested (Dilution I), there was a marked reduction in cell viability compared to control groups .

Table 2: Cytotoxic Effects of Apixaban on HeLa Cells

| Dilution Level | Cell Viability (%) at 24h | Cell Viability (%) at 48h |

|---|---|---|

| Control | 100 | 100 |

| Dilution I | 40 | 35 |

| Dilution II | 90 | 85 |

| Dilution III | 92 | 90 |

| Dilution IV | 95 | 93 |

| Dilution V | 98 | 97 |

The results indicated that while lower dilutions showed minimal effects on cell viability, higher concentrations significantly inhibited cell proliferation, suggesting potential therapeutic avenues for cancer treatment .

Clinical Efficacy and Safety

In clinical settings, apixaban has demonstrated efficacy in reducing the incidence of venous thromboembolism (VTE). A retrospective cohort study involving 671 patients treated with apixaban reported a 0.3% rate of recurrent VTE over three months, with major bleeding events occurring in 1.8% of patients . These findings underscore the importance of ongoing monitoring and evaluation in real-world settings to ensure patient safety.

Case Study: Spinal Subdural Hematoma

A case study highlighted an unusual complication associated with apixaban treatment—a spinal subdural hematoma in a 75-year-old woman . The patient developed paraparesis following the initiation of apixaban therapy for atrial fibrillation. Despite the reduction in dose due to bleeding risk, she experienced significant neurological deficits, illustrating the potential risks associated with anticoagulant therapy .

常见问题

Basic Research Questions

Q. What is the role of Apixaban-d3 in pharmacokinetic studies, and how is it methodologically integrated into experimental designs?

this compound, a deuterated analog of apixaban, is primarily used as an internal standard in quantitative analyses such as high-performance liquid chromatography–tandem mass spectrometry (LC-MS/MS). Its stable isotopic labeling minimizes interference with the parent compound during measurement, ensuring precision in pharmacokinetic studies. Methodologically, researchers precipitate plasma proteins (e.g., using acetonitrile) to isolate apixaban and this compound, followed by LC-MS/MS analysis to determine plasma concentrations .

Q. How can researchers validate the specificity and sensitivity of this compound in anticoagulant assays?

Validation involves:

- Calibration curves : Spiking known concentrations of apixaban into plasma samples with a fixed amount of this compound to establish linearity.

- Recovery tests : Comparing extracted samples with unextracted standards to assess matrix effects.

- Precision and accuracy : Replicate analyses (intra- and inter-day) to confirm coefficients of variation <15% and relative error <20% .

Advanced Research Questions

Q. How should researchers address contradictions in anticoagulant efficacy data between this compound-based studies and clinical trial outcomes (e.g., warfarin vs. direct oral anticoagulants)?

Discrepancies often arise from differences in study design (e.g., in vitro vs. in vivo metabolism) or population heterogeneity (e.g., renal impairment altering drug clearance). To resolve these:

- Conduct subgroup analyses (e.g., stratifying by renal function) using this compound to track metabolite ratios.

- Cross-validate findings with clinical trial data (e.g., AVERROES trial for apixaban vs. aspirin) by aligning pharmacokinetic parameters (e.g., Cmax, AUC) with clinical endpoints (e.g., stroke risk reduction) .

Q. What methodological adjustments are required when transitioning this compound from human plasma analysis to tissue distribution studies in preclinical models?

Key adjustments include:

- Sample preparation : Optimizing tissue homogenization protocols (e.g., using protease inhibitors) to prevent analyte degradation.

- Matrix effects : Testing alternative internal standards (e.g., Apixaban-<sup>13</sup>C) for tissues with high lipid content.

- Sensitivity thresholds : Adjusting LC-MS/MS parameters (e.g., ionization mode) to detect lower concentrations in tissue matrices .

Q. How can researchers reconcile conflicting data on this compound stability under varying storage conditions (-80°C vs. freeze-thaw cycles)?

- Perform stability studies : Compare analyte recovery after 1–3 freeze-thaw cycles and long-term storage (-80°C for 6–12 months).

- Use quality controls (QCs) : Include low, medium, and high QCs in each batch to monitor degradation.

- Document deviations using stability-indicating parameters (e.g., % change from baseline) and adjust storage protocols accordingly .

Q. Methodological and Reporting Standards

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Non-linear mixed-effects modeling (NONMEM) : To estimate population pharmacokinetic parameters.

- Bayesian hierarchical models : For small sample sizes or sparse data.

- Sensitivity analyses : Test robustness by varying covariance structures or residual error models .

Q. How should researchers report uncertainties in this compound quantification, particularly in low-abundance samples?

- Include confidence intervals for all pharmacokinetic parameters.

- Use propagation of error calculations for derived metrics (e.g., clearance = dose/AUC).

- Adhere to significant figure rules : Report means ± SD to one digit beyond instrument precision (e.g., 12.3 ± 0.5 ng/mL for an LC-MS/MS with 0.1 ng/mL resolution) .

Q. Data Interpretation and Replication

Q. What strategies mitigate bias when comparing this compound data across laboratories with differing LC-MS/MS configurations?

- Harmonization protocols : Use standardized reference materials (e.g., NIST-certified apixaban).

- Cross-lab validation : Share blinded samples between labs to assess inter-laboratory variability.

- Meta-analytic frameworks : Apply random-effects models to aggregate data while accounting for methodological heterogeneity .

Q. How can researchers design replication studies to confirm this compound’s utility in novel matrices (e.g., cerebrospinal fluid)?

- Pilot studies : Test extraction efficiency and matrix effects in small sample sets (n=5–10).

- Power calculations : Determine sample size based on expected effect size (e.g., 20% difference in recovery).

- Protocol registration : Pre-specify analytical methods and acceptance criteria to reduce reporting bias .

属性

IUPAC Name |

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuteriomethoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCBYKSOIHPEH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649382 | |

| Record name | 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131996-12-7 | |

| Record name | 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。